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Executive Summary

AER-271 is a clinical-stage, first-in-class inhibitor of Aquaporin-4 (AQP4), the primary water channel in the central nervous system. Developed as a p
active molecule AER-270, it is designed for intravenous administration to treat cerebral edema, a life-threatening condition associated with acute isch
neurological injuries. Preclinical studies have demonstrated the potential of AER-271 to reduce brain swelling, neuronal death, and neuroinflammatiol
Phase 1 clinical trials have been initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers. This technical guide pi
overview of the current understanding of AER-271, with a focus on its mechanism of action, preclinical efficacy, and the foundational data informing it

Introduction to AER-271 and its Target: Aquaporin-4

Cerebral edema, the accumulation of excess water in the brain, is a severe and often fatal complication of ischemic stroke, traumatic brain injury, and
aquaporin-4 (AQP4) water channel, predominantly expressed in astrocytes at the blood-brain barrier, plays a critical role in the formation of cytotoxic
water-soluble prodrug that is rapidly converted in vivo to AER-270, a potent and selective partial antagonist of AQP4.[1][4] By inhibiting AQP4, AER-2
into the brain, thereby preventing or mitigating the devastating consequences of cerebral edema.[2][3]

Mechanism of Action

AER-271's therapeutic effect is derived from its active metabolite, AER-270, which directly inhibits the function of AQP4 water channels.[1][3] In condi
energy failure leads to an osmotic imbalance, driving water into the brain parenchyma primarily through AQP4 channels.[1][3] This influx of water rest
increased intracranial pressure, and subsequent neuronal damage. By blocking these channels, AER-270 is designed to reduce this water influx, thet
of cerebral edema.

Beyond its direct role in water homeostasis, AQP4 inhibition with AER-271 has been shown to modulate downstream signaling pathways. In a model
AER-271 treatment inhibited the phosphorylation of the JAK2/STAT3 signaling pathway, which is associated with inflammatory responses.[5]

Below is a diagram illustrating the proposed mechanism of action for AER-271 in mitigating cerebral edema.
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Caption: Proposed mechanism of AER-271 in reducing cytotoxic edema.

Preclinical Pharmacokinetics and Efficacy
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AER-271 has been evaluated in multiple preclinical models, demonstrating its ability to achieve therapeutic concentrations in the plasma and exert be

acute brain injury.

Pharmacokinetic Profile

Following intravenous (IV) or intraperitoneal (IP) administration, AER-271 is rapidly converted to its active form, AER-270, achieving therapeutic plast

Table 1: Pharmacokinetic and Efficacy Data from Preclinical Studies

Key
Species Model AER-271 Dose Route Pharmacokinetic/Efficacy  Ref¢
Findings
Therapeutic plasma levels of
Rat (Sprague-Dawley) Asphynxial Cardiac Arrest 5 mg/kg IP AER-270 (726.16 + 114.22 [1]
ng/mL at 180 min post-CA).
Reduced cerebral edema (%
Rat (Sprague-Dawley) Asphyxial Cardiac Arrest 5 mg/kg P brain water) by 82.1% at 3 [1]
hours post-CA.
Attenuated early neurologic
Rat (Sprague-Dawley) Asphyxial Cardiac Arrest 5 mg/kg P deficit score (NDS) by 20% [1]
at 3 hours post-CA.
Radiation-Induced Brain Reduced cerebral edema,
Rat (Sprague-Dawley) . 5 mg/kg P . . . [5]
Injury inflammation, and apoptosis.
Ischemic Stroke / Water " . AER-270 (active drug)
Mouse . Not specified Not specified . [4]
Intoxication reduced brain edema.
. Inhibited glymphatic influx
Mouse Glymphatic Flow Model 5 mg/kg P [4]

and efflux.

Efficacy in Neurological Injury Models

Treatment with AER-271 has shown significant therapeutic effects in rodent models of asphyxial cardiac arrest and radiation-induced brain injury. In ¢
arrest, a single 5 mg/kg dose of AER-271 not only reduced acute cerebral edema but also improved early neurological outcomes and blunted delaye:

neuroinflammation.[1][6] Similarly, in a rat model of radiation-induced brain injury, a 5 mg/kg dose of AER-271 effectively reduced cerebral edema, att

response, and helped maintain the integrity of the blood-brain barrier.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protc

evaluation of AER-271.

Asphyxial Cardiac Arrest Model in Immature Rats

« Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

« Injury Induction: A 9-minute asphyxial cardiac arrest was induced.

« Treatment: Rats were randomized to receive either AER-271 (5 mg/kg) or a vehicle control via intraperitoneal injection at the time of return of spon

« Primary Outcome: Cerebral edema, measured as percent brain water, at 3 hours post-cardiac arrest.

« Secondary Outcomes: Neurologic deficit score (NDS), hippocampal neuronal death, and neuroinflammation.

» Bioanalysis: Plasma levels of AER-270 were quantified to confirm therapeutic drug exposure.[1]
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Caption: Experimental workflow for the pediatric cardiac arrest model.

Radiation-Induced Brain Injury Model

o Animal Model: Sprague-Dawley rats.

e Injury Induction: Whole-brain radiation was administered to induce brain injury.

o Treatment: The therapeutic dose of AER-271 was 5 mg/kg.

« Outcomes: Cerebral edema, blood-brain barrier integrity, inflammation (cytokine levels, JAK2/STAT3 pathway activation), and apoptosis (Cleaved (
» Drug Preparation: AER-271 was dissolved in a vehicle of 10% DMSO and 90% saline.[5]

Clinical Development and Therapeutic Window

The determination of a therapeutic window for AER-271 in humans is the primary objective of the ongoing clinical development program.

Phase 1 Clinical Trials
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AER-271 entered Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy human volunteers.[8][9][10] These studies al
randomized, placebo-controlled trials involving single ascending doses and multiple ascending doses of intravenously administered AER-271.[3][8][1
be instrumental in defining the safe dose range in humans and will inform the design of subsequent Phase 2 efficacy trials in patients with severe isct
Phase 1 study was also initiated in healthy Chinese volunteers.[12]

Table 2: Overview of AER-271 Phase 1 Clinical Trial Design

Trial Identifier Population Study Design Primary Objectives Secondary Objectives Stat

Double-blind, randomized, . o .
. Determine pharmacokinetics Initia
placebo-controlled, single »
NCT03804476 78 Healthy Volunteers . . Assess safety and tolerability — of AER-271 and AER-270; expe
and multiple ascending IV . )
Assess dose proportionality 201¢
doses

Single-center, randomized,
. 56 Healthy Chinese double-blind, placebo- Evaluate tolerability and Determine pharmacokinetic »
Simcere Phase | . . Initia
Volunteers controlled, single and safety characteristics

multiple doses

digraph "Phasel Trial Design" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#2021
edge [fontname="Arial", fontsize=9];

Population [label="Healthy Human\nVolunteers"];
Screening [label="Screening & Enrollment"];
Randomization [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Randomization"];

subgraph "cluster SAD" {

label="Part A: Single Ascending Dose (SAD)";
bgcolor="#FFFFFF";

SAD AER271 [label="AER-271 (IV Bolus)"];

SAD Placebo [label="Placebo"];

}

subgraph "cluster MAD" {

label="Part B: Multiple Ascending Dose (MAD)";
bgcolor="#FFFFFF";

MAD AER271 [label="AER-271 (IV Bolus or\nContinuous Infusion)"];
MAD Placebo [label="Placebo"];

}

FollowUp [label="Safety & PK Monitoring\n(Follow-up)"];
Data Analysis [label="Data Analysis"];
Phase2 Design [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Inform Phase 2\n
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Population -> Screening;

Screening -> Randomization;

Randomization -> SAD AER271 [label="SAD Cohorts"];
Randomization -> SAD Placebo [label="SAD Cohorts"];
Randomization -> MAD AER271 [label="MAD Cohorts"];
Randomization -> MAD Placebo [label="MAD Cohorts"];
{SAD_AER271, SAD Placebo, MAD AER271, MAD Placebo} -> FollowUp;
FollowUp -> Data Analysis;

Data Analysis -> Phase2 Design;

}

Caption: Logical flow of the Phase 1 clinical trial design for AER-271.

Future Directions and Conclusion

AER-271 represents a targeted and promising therapeutic approach for the management of cerebral edema. The preclinical data strongly support its
provide a solid foundation for its clinical development. The successful completion of Phase 1 studies will be a critical next step, providing the essentia
pharmacokinetic data needed to establish a therapeutic window. This will enable the design of robust Phase 2 trials to definitively evaluate the efficac
outcomes for patients suffering from severe ischemic stroke and other acute neurological injuries. The insights gained from these ongoing and future
researchers, scientists, and drug development professionals working to address the significant unmet medical need posed by cerebral edema.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/lBulk Grade? Request Custom Synthesis Quote
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